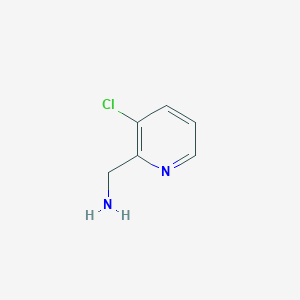
(3-Chloropyridin-2-YL)methanamine
Numéro de catalogue B151491
Poids moléculaire: 142.58 g/mol
Clé InChI: QPRZPKGMUJBNPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04112100
Procedure details


Similarly, following the above procedure but replacing the 4-aminomethylpyridine as used therein with an equal molar proportion of 2-aminomethyl-6-methylpyridine, 2-(2-aminoethyl)-5-ethylpyridine, 3-amino-5-(aminomethyl)-2-methylpyridine, 2-(aminomethyl)-3-chloropyridine, 2-(aminomethyl)-4-phenylpyridine, 2-(aminomethyl)-4-benzylpyridine, 2-(aminomethyl)-4-methoxypyridine, 2-(aminomethyl)-4-methylthiopyridine, 2-aminomethyl)-3-nitropyridine, 2-(aminomethyl)-3-ethylaminopyridine, 2-(aminomethyl)-3-diethylaminopyridine, 2-(aminomethyl)-4-acetylaminopyridine, and 2-(aminomethyl)-4-trifluoromethylpyridine, respectively, all of which may be prepared by reduction of the corresponding nitrile of formula (IVC) according to the method of Sculley, et al., supra., there is obtained






Name
2-(aminomethyl)-4-benzylpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two








[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.NC[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[N:12]=1.NCCC1C=CC(CC)=CN=1.NC1C(C)=NC=C(CN)C=1.NCC1C(Cl)=CC=CN=1.NCC1C=C(C2C=CC=CC=2)C=CN=1.NCC1C=C(CC2C=CC=CC=2)C=CN=1.NCC1C=C(OC)C=CN=1.NCC1C=C([S:95][CH3:96])C=CN=1.[N+](C1C=NC=CC=1)([O-])=O.NCC1C(NCC)=CC=CN=1.NCC1C(N(CC)CC)=CC=CN=1.NCC1C=C(NC(=O)C)C=CN=1.NCC1C=C(C(F)(F)[F:151])C=CN=1>>[F:151][C:11]1[CH:17]=[C:13]([NH:12][C:96]([NH:1][CH2:2][C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)=[S:95])[CH:14]=[CH:15][CH:16]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC1=CC=NC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC1=NC(=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCC1=NC=C(C=C1)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=NC=C(C1)CN)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC1=NC=CC=C1Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC1=NC=CC(=C1)C1=CC=CC=C1
|
|
Name
|
2-(aminomethyl)-4-benzylpyridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC1=NC=CC(=C1)CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC1=NC=CC(=C1)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC1=NC=CC(=C1)SC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC1=NC=CC=C1NCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC1=NC=CC=C1N(CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC1=NC=CC(=C1)NC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC1=NC=CC(=C1)C(F)(F)F
|
[Compound]
|
Name
|
nitrile
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
, there is obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC=1C=C(C=CC1)NC(=S)NCC1=CC=NC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
